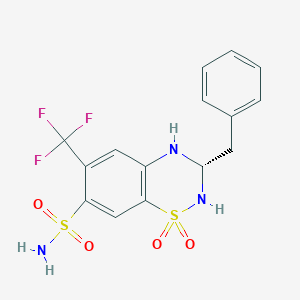

(S)-Bendroflumethiazide

Descripción general

Descripción

(S)-Bendroflumethiazide is a thiazide diuretic commonly used in the treatment of hypertension and edema. It works by inhibiting sodium reabsorption in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium and water. This compound is known for its effectiveness in reducing blood pressure and managing fluid retention.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Bendroflumethiazide typically involves the reaction of 3-chloro-6-(trifluoromethyl)benzenesulfonamide with 2-amino-4-chlorobenzenesulfonamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide. The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures before being packaged for distribution.

Análisis De Reacciones Químicas

Types of Reactions: (S)-Bendroflumethiazide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Aplicaciones Científicas De Investigación

Therapeutic Uses

-

Hypertension Management :

- (S)-Bendroflumethiazide is commonly prescribed to lower blood pressure in patients with hypertension. By inhibiting sodium reabsorption in the distal convoluted tubules of the kidneys, it promotes diuresis, leading to reduced blood volume and lower blood pressure .

- Clinical trials have demonstrated its efficacy in reducing cardiovascular events associated with high blood pressure, such as strokes and myocardial infarctions .

- Edema Treatment :

-

Bone Health :

- Recent studies have investigated the impact of this compound on bone mineral density (BMD) in postmenopausal women with osteoporosis. A randomized controlled trial indicated that while the drug did not significantly improve BMD compared to placebo, further research is needed to explore its long-term effects on bone health .

Study on Bone Mineral Density

A double-blinded, randomized placebo-controlled study assessed the effects of this compound on BMD among postmenopausal women over 50 years old. The study included:

- Participants : 139 women were randomized into four groups receiving either this compound or placebo for 24 or 48 weeks.

- Results : No significant differences were observed in BMD or muscle function between treatment groups after 48 weeks. The authors concluded that further studies are necessary to determine any potential benefits in specific subpopulations .

Comparative Efficacy Study

A review comparing this compound with indapamide highlighted differences in their effects on cardiovascular outcomes. While both drugs are effective antihypertensives, their long-term impacts on mortality rates and heart-related events need further exploration through controlled trials .

Mecanismo De Acción

(S)-Bendroflumethiazide exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubules of the kidneys. This inhibition reduces sodium reabsorption, leading to increased excretion of sodium and water. The reduction in blood volume subsequently lowers blood pressure. The compound also affects potassium and magnesium excretion, which can lead to electrolyte imbalances if not monitored.

Comparación Con Compuestos Similares

Hydrochlorothiazide: Another thiazide diuretic with similar antihypertensive effects.

Chlorthalidone: A thiazide-like diuretic with a longer duration of action.

Indapamide: A thiazide-like diuretic with additional vasodilatory properties.

Uniqueness: (S)-Bendroflumethiazide is unique due to its specific chemical structure, which provides a balance between potency and duration of action. Unlike some other diuretics, it has a relatively low risk of causing severe electrolyte imbalances when used at therapeutic doses.

Actividad Biológica

(S)-Bendroflumethiazide, a thiazide diuretic, is primarily utilized in the management of hypertension and edema. Its biological activity encompasses a range of mechanisms that contribute to its therapeutic effects, including diuretic action, modulation of electrolyte balance, and potential impacts on various physiological systems. This article explores these aspects in detail, supported by data tables and relevant research findings.

This compound functions by inhibiting the sodium-chloride cotransporter in the distal convoluted tubule of the nephron. This inhibition leads to increased excretion of sodium and chloride ions, which results in diuresis (increased urine production). The compound also affects potassium levels through sodium-potassium exchange mechanisms, leading to increased potassium excretion .

Key Mechanisms:

- Inhibition of Sodium-Chloride Cotransporter (NCC): Reduces sodium reabsorption, promoting diuresis.

- Electrolyte Modulation: Increases excretion of potassium and chloride, influencing overall electrolyte balance.

- Carbonic Anhydrase Interaction: May affect smooth muscle tone and vascular resistance through carbonic anhydrase inhibition .

Pharmacokinetics

The pharmacokinetics of this compound reveal important information about its absorption, distribution, metabolism, and elimination:

| Parameter | Value |

|---|---|

| Absorption | Rapid after oral administration |

| Protein Binding | 96% |

| Half-Life | 8.5 hours |

| Onset of Action | ~2 hours |

| Duration of Action | 12-24 hours |

These pharmacokinetic properties are crucial for understanding dosing regimens and therapeutic monitoring.

Clinical Efficacy

Numerous studies have evaluated the efficacy of this compound in treating hypertension. A multicenter study compared low-dose (1.25 mg/day) bendroflumethiazide with other antihypertensives like enalapril and amlodipine. Results indicated significant reductions in diastolic blood pressure across treatment groups:

| Treatment Group | Diastolic BP Reduction (mm Hg) |

|---|---|

| Bendroflumethiazide 1.25 mg/day | 6.8 |

| Bendroflumethiazide 2.5 mg/day | 9.1 |

| Amlodipine 5 mg/day | 10.8 |

| Enalapril 10 mg/day | 6.8 |

The study concluded that low-dose bendroflumethiazide is an effective first-line treatment for mild to moderate essential hypertension .

Case Studies and Research Findings

-

Hypertension Management:

A study involving patients with mild to moderate hypertension demonstrated that bendroflumethiazide effectively reduced blood pressure without significant adverse effects on metabolic parameters such as glucose or lipid profiles . -

Bone Mineral Density:

Research examining the effects of bendroflumethiazide on bone mineral density found no significant improvement compared to placebo in postmenopausal women undergoing treatment for osteoporosis . This suggests that while bendroflumethiazide has beneficial effects on blood pressure, its impact on bone health may not be favorable. -

Electrolyte Balance:

A clinical trial highlighted the importance of monitoring electrolytes during treatment with bendroflumethiazide due to its diuretic effects leading to potential hypokalemia (low potassium levels). The study emphasized the need for potassium supplementation in patients receiving this medication .

Propiedades

IUPAC Name |

(3S)-3-benzyl-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O4S2/c16-15(17,18)10-7-11-13(8-12(10)26(19,22)23)27(24,25)21-14(20-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,20-21H,6H2,(H2,19,22,23)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWIHXWEUNVBIY-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H]2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424975 | |

| Record name | CHEBI:59244 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245935-40-3 | |

| Record name | Bendroflumethiazide, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1245935403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHEBI:59244 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENDROFLUMETHIAZIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G2L3JUW5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (S)-Bendroflumethiazide interact with peptide deformylase, and what are the potential downstream effects?

A1: The research paper utilizes molecular docking simulations to investigate the interaction between this compound and peptide deformylase (PDF) from various pathogenic bacteria. [] The study reveals that this compound demonstrates a considerable binding affinity to all the selected PDF models. [] Although the specific interaction pattern is not extensively detailed in the abstract, it mentions that this compound interacts with specific PDF models (1N5N and 1SZZ) through hydrogen bonds with their active site residues. []

Q2: How does the binding affinity of this compound to peptide deformylase compare to known inhibitors?

A2: The research indicates that the binding affinity of both this compound and Quinethazone to the studied peptide deformylase models was significantly better than Actinonin, a known natural PDF inhibitor. [] This finding highlights the potential of this compound as a promising scaffold for developing novel PDF inhibitors, possibly with improved efficacy compared to existing compounds. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.